![molecular formula C30H28N4O3S B2471006 2-((3-(4-etoxi-fenil)-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)-N-(3-etil-fenil)acetamida CAS No. 2034352-97-9](/img/structure/B2471006.png)
2-((3-(4-etoxi-fenil)-4-oxo-7-fenil-4,5-dihidro-3H-pirrolo[3,2-d]pirimidin-2-il)tio)-N-(3-etil-fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado nuevos derivados de tieno[3,2-d]pirimidina, incluido este compuesto, como potentes agentes antitumorales .
- Se sintetizó y probó in vitro una serie relacionada de ácidos (tieno[2,3-d]pirimidin-4-iltio)carboxílicos sustituidos contra la quinasa de proteínas humana CK2 .
- La tieno[3,4-d]pirimidin-4(1H)-tiona se ha investigado como un fotosensibilizador sin átomos pesados para la PDT .
- El compuesto 12e afectó significativamente la morfología de las células del linfoma e indujo la apoptosis en las células SU-DHL-6 de una manera dependiente de la concentración .
Actividad Antitumoral
Inhibición de la Quinasa de Proteínas
Terapia Fotodinámica (PDT)
Inducción de la Apoptosis
Inhibición de la Migración
Estudios de Relación Estructura-Actividad (SAR)
En resumen, este compuesto es prometedor en la investigación del cáncer, la inhibición de las quinasas de proteínas y la terapia fotodinámica. Se necesitan más investigaciones y optimización para liberar todo su potencial en estas diversas aplicaciones.
Mecanismo De Acción
Target of Action
The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. EZH2 is often associated with cancer progression, making it a significant target for antitumor agents .
Mode of Action
The compound interacts with EZH2, inhibiting its function . This interaction can lead to changes in gene expression, potentially slowing or stopping the growth of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways, which are crucial for regulating gene expression . By altering these pathways, the compound can influence the behavior of cancer cells, including their proliferation and migration .
Result of Action
The compound’s action results in significant effects on cancer cells. It has been shown to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects could contribute to its potential as an antitumor agent .
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-3-20-9-8-12-22(17-20)32-26(35)19-38-30-33-27-25(21-10-6-5-7-11-21)18-31-28(27)29(36)34(30)23-13-15-24(16-14-23)37-4-2/h5-18,31H,3-4,19H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJSNGGUFXPTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)

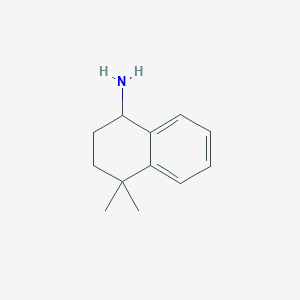
![N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470929.png)
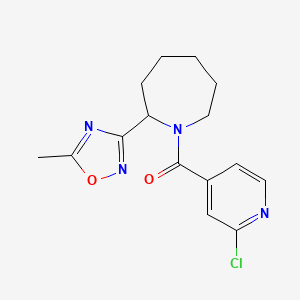

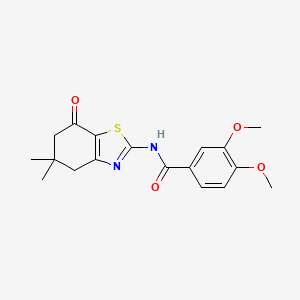
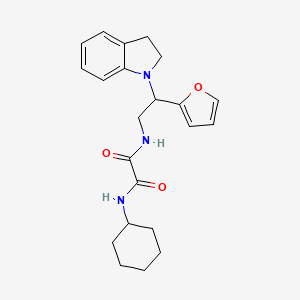
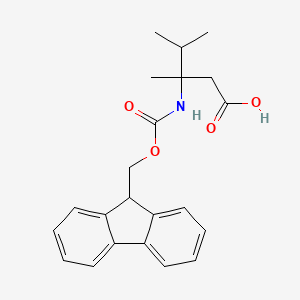
![N-(propan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2470941.png)
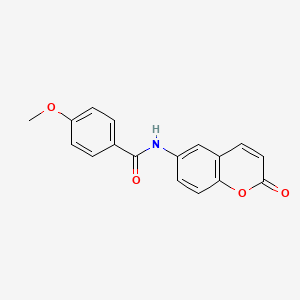
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2470943.png)
